3-Cyano-4'-pyrrolidinomethyl benzophenone

Vue d'ensemble

Description

3-Cyano-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H18N2O . It has a molecular weight of 290.36 . This compound is used for experimental and research purposes .

Molecular Structure Analysis

The molecular structure of 3-Cyano-4’-pyrrolidinomethyl benzophenone consists of a benzophenone core with a cyano group at the 3-position and a pyrrolidinomethyl group at the 4’-position .Applications De Recherche Scientifique

- Photoinitiators play a crucial role in initiating polymerization reactions upon exposure to UV light. 3-Cyano-4’-pyrrolidinomethyl benzophenone is used as a photoinitiator in UV-curable coatings, adhesives, and 3D printing resins. Its ability to generate reactive radicals upon UV irradiation facilitates rapid polymerization, leading to durable and crosslinked materials .

- Researchers utilize this compound for photochemical crosslinking of biomolecules such as proteins, nucleic acids, and peptides. By incorporating 3-Cyano-4’-pyrrolidinomethyl benzophenone into specific sites of biomolecules, they can selectively crosslink these molecules under UV light. This technique aids in studying protein-protein interactions, protein folding, and nucleic acid structure .

- The cyano group in 3-Cyano-4’-pyrrolidinomethyl benzophenone makes it a valuable building block in organic synthesis. Medicinal chemists use it to create novel compounds with potential biological activity. For instance, it can serve as a precursor for designing new drugs or ligands targeting specific receptors .

- Researchers have explored the fluorescent properties of this compound. By modifying its structure, they can create fluorescent probes for cellular imaging. These probes help visualize cellular processes, track drug delivery, and study intracellular localization of biomolecules .

- 3-Cyano-4’-pyrrolidinomethyl benzophenone acts as a photostabilizer in polymers and plastics. It absorbs UV radiation, preventing photo-induced degradation and yellowing. This property is particularly useful in applications like outdoor coatings, packaging materials, and optical lenses .

- Researchers have explored the electrochemical behavior of this compound. By immobilizing it on electrode surfaces, they can develop electrochemical sensors and biosensors . These devices detect specific analytes (such as glucose, DNA, or proteins) based on changes in current or potential, enabling applications in diagnostics and environmental monitoring .

Photoinitiators in Polymer Chemistry

Photochemical Crosslinking of Biomolecules

Organic Synthesis and Medicinal Chemistry

Fluorescent Probes and Imaging Agents

Photostabilizers in Polymers and Plastics

Electrochemical Sensors and Biosensors

These applications highlight the versatility of 3-Cyano-4’-pyrrolidinomethyl benzophenone across diverse scientific disciplines. Its unique properties make it a valuable tool for researchers aiming to advance materials science, biochemistry, and drug discovery. If you need further details or additional applications, feel free to ask! 😊

Orientations Futures

Propriétés

IUPAC Name |

3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-13-16-4-3-5-18(12-16)19(22)17-8-6-15(7-9-17)14-21-10-1-2-11-21/h3-9,12H,1-2,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVDKDPWWHGISC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642735 | |

| Record name | 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-05-1 | |

| Record name | 3-{4-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

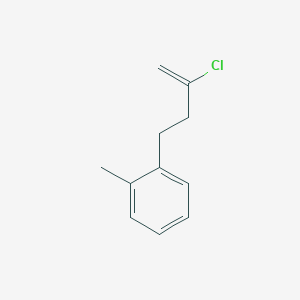

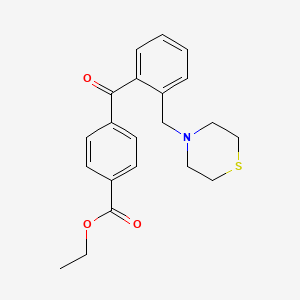

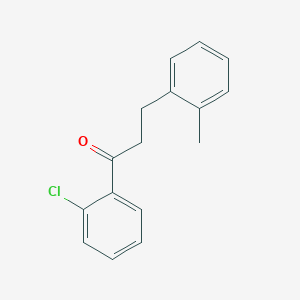

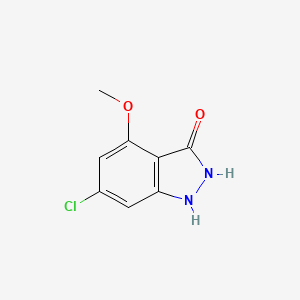

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613961.png)

![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1613962.png)